tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate typically involves the reaction of 4-amino-2-isopropylpiperidine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological pathways and mechanisms.
Medicine: This compound is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used in the synthesis of fentanyl analogues and has similar structural features.
N-Phenyl-4-piperidinamine: Another related compound used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-amino-2-propan-2-ylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-9(2)11-8-10(14)6-7-15(11)12(16)17-13(3,4)5/h9-11H,6-8,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGAKZNBXDBMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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